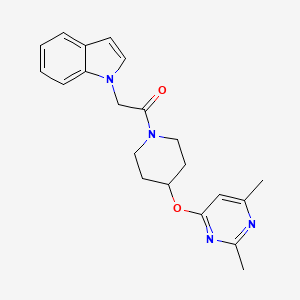

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic small molecule characterized by a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yl ether group at the 4-position and an indole-linked acetyl moiety at the 1-position. The compound’s structure combines a nitrogen-rich heterocyclic framework (pyrimidine and indole) with a flexible piperidine linker, making it a candidate for targeting receptors or enzymes involved in signaling pathways.

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-15-13-20(23-16(2)22-15)27-18-8-11-24(12-9-18)21(26)14-25-10-7-17-5-3-4-6-19(17)25/h3-7,10,13,18H,8-9,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEMXOBNVPNJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Coupling with the indole moiety: The final step involves coupling the indole moiety to the intermediate compound, typically through a reaction with an indole derivative under conditions that promote the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is influenced by:

-

Pyrimidine ring : Susceptible to nucleophilic/electrophilic substitution due to electron-deficient nitrogen atoms.

-

Piperidine ring : Potential for oxidation or functionalization at the nitrogen or oxygen atoms.

-

Indole group : Prone to electrophilic substitution at the aromatic ring or alkylation at the nitrogen.

Key Reactions:

Oxidation Reactions

-

Piperidine N-Oxidation : Under mild conditions with hydrogen peroxide, the piperidine nitrogen forms an N-oxide, enhancing solubility .

Reduction of the Ethanone Group

-

Ketone to Alcohol : Sodium borohydride reduces the ketone to a chiral alcohol, retaining stereochemistry .

Electrophilic Substitution on Indole

Comparative Reactivity of Structural Analogs

Industrial-Scale Reaction Optimization

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of the ketone group achieves >90% conversion with 0.5% Pd/C .

-

Safety Protocols : Use of flow reactors minimizes exothermic risks during halogenation .

Unresolved Challenges

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory , antimicrobial , and anticancer activities:

- Anti-inflammatory Activity : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Properties : In vitro evaluations indicate significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, particularly in leukemia and solid tumors.

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity can provide insights into disease mechanisms and potential therapeutic targets.

Material Science

Beyond biological applications, this compound is also being utilized in the development of advanced materials. Its unique chemical structure allows for modifications that can enhance material properties, such as thermal stability and mechanical strength.

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing comparable effectiveness to standard antibiotics .

Anti-inflammatory Research

In models of lipopolysaccharide-induced inflammation, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Cytotoxicity Assessment

Research involving human promyelocytic leukemia HL-60 cells demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. This led to increased apoptosis rates compared to control groups .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034395-91-8)

- Structure: Shares the 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone core but replaces the indole group with a dihydrobenzofuran substituent.

- Molecular Formula : C23H29N3O4 (MW: 411.5).

2-(1H-Indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Structure : Substitutes the piperidine ring with piperazine and introduces a 4-methoxyphenyl group on the pyrimidine.

- Molecular Formula : C25H25N5O2 (MW: 427.5).

- Implications : The piperazine linker could improve solubility due to increased polarity, while the methoxy group may enhance binding affinity to aromatic receptor pockets .

2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)-piperidin-1-yl]ethanone

- Structure : Features a chloro-substituted indole and a benzoxazole group replacing the pyrimidine.

Core Heterocycle Variations

6-({1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile (CAS 1421493-25-5)

(1H-Indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797267-14-1)

Molecular Weight and Solubility Trends

- Piperazine-containing derivatives (e.g., C25H25N5O2) exhibit higher polarity, likely improving aqueous solubility compared to pyrimidine-piperidine counterparts .

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C21H24N4O2

- Molecular Weight : 364.4 g/mol

- CAS Number : 2034395-84-9

Synthesis Overview

The synthesis of this compound involves several steps:

- Formation of the 2,6-Dimethylpyrimidin-4-yloxy Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent.

- Piperidine Ring Formation : Cyclization reaction with suitable precursors.

- Coupling Reaction : Combination of the pyrimidine intermediate with the piperidine ring.

- Ethanone Introduction : Substitution reaction to introduce the ethanone group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various pathogens. In a study evaluating a series of compounds, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 100–400 µg/mL for various tested strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 200 | Moderate |

| Escherichia coli | 300 | Moderate |

| Candida albicans | 250 | Moderate |

Antiviral Activity

Preliminary studies suggest potential antiviral properties, although specific viral targets and mechanisms remain under investigation. The interaction with viral enzymes may inhibit replication processes, similar to other pyrimidine derivatives .

Anticancer Potential

In vitro studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines, potentially through modulation of specific signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : The compound may bind to specific receptors, altering cellular signaling cascades that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy Study : A formulation containing this compound showed enhanced antimicrobial action compared to standard treatments against resistant bacterial strains.

- Anticancer Activity Assessment : Research on similar pyrimidine derivatives revealed significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further exploration in oncology .

- Synergistic Effects : Combining this compound with other antimicrobial agents resulted in synergistic effects that enhanced overall efficacy against biofilm-forming pathogens .

Comparison with Similar Compounds

The unique structure of this compound allows it to be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-2-methoxyethanone | Similar piperidine and pyrimidine structure | Moderate antimicrobial activity |

| 4-(N(4,6-dimethyl-pyrimidinyl)-benzene derivatives | Different core structure | Variable antimicrobial activity |

Q & A

Basic: What are the recommended safety protocols for handling 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone in laboratory settings?

Methodological Answer:

When handling this compound, adhere to general safety guidelines for piperidine and pyrimidine derivatives. Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation exposure, as respiratory irritation is a risk for similar amines .

- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : Use - and -NMR to confirm the piperidinyl, pyrimidinyl, and indole moieties. Compare chemical shifts with analogous compounds (e.g., piperidin-4-yl derivatives ).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected ~379.45 g/mol) and detect fragmentation patterns.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor synthetic byproducts .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze .

Advanced: How can researchers resolve contradictions in biological activity data between different synthetic batches?

Methodological Answer:

Contradictions may arise from impurities, polymorphic forms, or stereochemical variations. Mitigation strategies include:

- Purity Analysis : Use HPLC-MS to identify and quantify impurities (e.g., unreacted indole intermediates) .

- Polymorph Screening : Characterize batches via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline variations .

- Bioactivity Reassessment : Re-test activity under standardized conditions (e.g., cell line viability assays with positive/negative controls) to rule out experimental variability .

Advanced: What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

Key optimization steps for the nucleophilic substitution and coupling reactions include:

- Solvent Selection : Use anhydrous DMF or dichloromethane to enhance reactivity of the pyrimidinyl-oxypiperidine intermediate .

- Catalysis : Introduce catalytic Pd(OAc) or CuI for coupling reactions to reduce byproducts (e.g., dimerization of indole) .

- Temperature Control : Maintain reactions at 50–60°C to balance reaction rate and selectivity .

- Workup Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from unreacted starting materials .

Advanced: How might polymorphic forms influence the compound’s pharmacokinetic properties, and what methods identify these forms?

Methodological Answer:

Polymorphs can alter solubility, bioavailability, and stability. Experimental approaches include:

- Thermal Analysis : DSC detects melting point variations and phase transitions between polymorphs .

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy distinguish hydrogen-bonding patterns in crystalline lattices .

- In Vitro Dissolution Studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability differences .

- Computational Modeling : Use molecular dynamics simulations to predict stable polymorphs and their intermolecular interactions .

Advanced: What computational methods are suitable for predicting the drug-likeness and target interactions of this compound?

Methodological Answer:

Leverage in silico tools to guide experimental design:

- ADMET Prediction : Use SwissADME or ADMETLab to evaluate permeability, CYP450 interactions, and toxicity risks .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities for targets like kinase domains or GPCRs, using the indole moiety as a pharmacophore .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Advanced: How can researchers validate the stability of this compound under long-term storage conditions?

Methodological Answer:

Design accelerated stability studies per ICH guidelines:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Long-Term Storage : Store aliquots at –20°C (desiccated) and monitor purity at 0, 3, 6, and 12 months using HPLC .

- Degradation Pathways : Identify hydrolytic or oxidative pathways (e.g., piperidine ring oxidation) and stabilize with antioxidants (e.g., BHT) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.